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Compound of Interest

Compound Name: 2-Bromothiazole-5-carboxamide

Cat. No.: B1290241 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a prominent scaffold in medicinal chemistry, with derivatives demonstrating

a wide range of pharmacological activities, including anticancer and antimicrobial effects. This

guide provides a comparative overview of the in vitro performance of 2-Bromothiazole-5-
carboxamide compounds and their structural analogs. The data presented is compiled from

multiple studies to offer insights into their potential as therapeutic agents.

Comparative Anticancer Activity
The in vitro cytotoxic effects of various thiazole-5-carboxamide derivatives have been

evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration

(IC50) values, a measure of compound potency, are summarized below.
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Compound ID

R Group
(Substitution
on
Carboxamide
Nitrogen)

Cancer Cell
Line

IC50 (µM) Reference

1
4-Chloro-2-

methylphenyl

A-549 (Lung

Carcinoma)

> 5 µg/mL (%

inhibition: 48%)
[1][2]

2
2,4,6-

Trichlorophenyl

A-549 (Lung

Carcinoma)

> 5 µg/mL (%

inhibition: 40%)
[1][2]

3

2-

(Trifluoromethyl)

phenyl

A-549 (Lung

Carcinoma)
Not Active [1]

4
2-Bromo-4,6-

dichlorophenyl

A-549 (Lung

Carcinoma)
Not Active [1]

5

3,4,5-

Trimethoxypheny

l

COLO205 (Colon

Cancer)
> 300 [3]

6 4-(t-butyl)phenyl
COLO205 (Colon

Cancer)
30.79 [3]

7 4-Fluorophenyl
MKN-45 (Gastric

Cancer)
2.54 (nM) [4]

8

3-Fluoro-4-(4-

fluorophenoxy)ph

enyl

MKN-45 (Gastric

Cancer)
3.73 (nM) [4]

Comparative Antimicrobial Activity
Select thiazole derivatives have also been assessed for their efficacy against various microbial

strains. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial

potency.
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Compound ID

R Group
(Substitution
on
Carboxamide
Nitrogen)

Microbial
Strain

MIC (µg/mL) Reference

9 5-Methoxyindole
Pseudomonas

putida
12.5 [5]

10 5-Bromoindole
Pseudomonas

putida
12.5 [5]

11

N-(4-

chlorobenzyl)-5-

methoxyindole

Pseudomonas

putida
12.5 [5]

12
2,5-

dimethoxyphenyl

Staphylococcus

aureus
> 100 [6]

Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric

method used to assess cell metabolic activity as an indicator of cell viability.

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 to 1 x 10^5

cells/well and incubated for 24 hours to allow for cell attachment.

Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and

then diluted with the cell culture medium to various concentrations. The cells are treated with

these concentrations and incubated for 48-72 hours.

MTT Addition: After the incubation period, the medium is replaced with fresh medium

containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

Formazan Solubilization: The MTT-containing medium is removed, and DMSO is added to

each well to dissolve the formazan crystals.
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Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a

microplate reader. The percentage of cell viability is calculated relative to the untreated

control cells.

Broth Microdilution Method for Antimicrobial
Susceptibility Testing
This method is used to determine the minimum inhibitory concentration (MIC) of an

antimicrobial agent.

Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth

medium to achieve a standardized concentration of microorganisms.

Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate

containing the broth medium.

Inoculation: Each well is inoculated with the standardized microbial suspension.

Incubation: The plates are incubated at an appropriate temperature and duration for the

specific microorganism.

MIC Determination: The MIC is determined as the lowest concentration of the compound that

visibly inhibits the growth of the microorganism.

Potential Signaling Pathway Modulation
Thiazole-containing compounds have been reported to modulate various signaling pathways

involved in cancer progression. One such pathway is the PI3K/Akt/mTOR pathway, which is

crucial for cell growth, proliferation, and survival.[7] Inhibition of this pathway can lead to

decreased cancer cell proliferation and increased apoptosis.
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Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by thiazole derivatives.
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Experimental Workflow
The general workflow for the in vitro evaluation of 2-Bromothiazole-5-carboxamide
derivatives involves synthesis, characterization, and subsequent biological testing.
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Caption: General workflow for in vitro testing of 2-Bromothiazole-5-carboxamide compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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